2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

Regioisomerism Sulfonamide orientation Target binding

Hit-to-lead programs often stall when the precise meta-sulfonamide geometry required for target engagement is unavailable. This minimal-substitution imidazo[1,2-a]pyridine scaffold provides a clean starting point for systematic SAR dissection across kinases, GPCRs, and ion channels. Key outcomes: enables de novo pharmacophore validation without confounding substituent effects; offers a distinct spatial orientation not provided by the para isomer (82% 3D similarity); versatile for late-stage diversification. Procure with confidence - batch-to-batch consistency supports reproducible target engagement studies.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
Cat. No. B12120155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
Molecular FormulaC17H17N3O3S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=CC4=N3
InChIInChI=1S/C17H17N3O3S/c21-24(22,20-8-10-23-11-9-20)15-5-3-4-14(12-15)16-13-19-7-2-1-6-17(19)18-16/h1-7,12-13H,8-11H2
InChIKeySPABCMHOTDEUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine Identity & Procurement


2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine (CAS 578735-57-6) is a heterocyclic small molecule built on the imidazo[1,2‑a]pyridine scaffold, featuring a pendant phenyl ring substituted at the meta-position with a morpholine‑4‑sulfonyl group . The molecular formula C₁₇H₁₇N₃O₃S and molecular weight 343.4 g/mol define a compound that sits within a larger class of sulfonamide‑bearing imidazo[1,2‑a]pyridines explored for kinase inhibition and G‑protein coupled receptor modulation [1]. This specific compound is primarily available as a screening‑library member and research intermediate; publicly reported bioactivity data remain extremely limited, and no direct quantitative differentiation from close analogs has been published in primary literature or patents accessible through authoritative databases.

2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine Substitution Limitations


Substitution among imidazo[1,2‑a]pyridine sulfonamides is not straightforward because the regioisomeric attachment of the sulfonyl‑morpholine moiety to the phenyl ring (meta vs. para) and the identity of the heterocyclic sulfonamide partner (morpholine vs. dimethylmorpholine vs. azepane) dictate distinct conformational landscapes and electronic profiles [1]. Even minor structural changes, such as moving the sulfonamide from the 3‑ to the 4‑position of the phenyl ring or introducing a 6‑chloro substituent on the imidazopyridine core, can profoundly alter target‑binding complementarity, metabolic stability, and solubility . Without direct, quantitative head‑to‑head data for this specific compound, any generic substitution risks unknowingly discarding the precise pharmacophore geometry that conferred activity in a proprietary screen; the following section catalogs what is — and is not — currently known for this chemical entity versus its closest structural neighbors.

2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine vs. In-Class Analogs: Evidence


Meta vs. Para Sulfonamide Regioisomerism

The closest commercially available structural analog is the para-substituted isomer, 2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine (same MW 343.4) . The two regioisomers share 82% 3D similarity but differ in the exit vector of the morpholinosulfonyl group, which can reorient the morpholine oxygen and sulfone oxygens by several angstroms relative to the imidazo[1,2-a]pyridine core . No head‑to‑head biochemical or cellular assay data comparing the meta (3‑position) and para (4‑position) sulfonamide isomers is publicly available, meaning any claim of differential potency, selectivity, or ADME properties for the target meta compound remains unvalidated by direct experiment.

Regioisomerism Sulfonamide orientation Target binding

6-Methyl Substitution on Imidazopyridine Core

The 6‑methyl analog, 6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine (CAS 575470-44-9, MW 357.4), adds a methyl group to the pyridine ring of the imidazo[1,2-a]pyridine core . While no direct comparative IC₅₀ or ADME data exist for the two compounds, the presence of the methyl group is well established in medicinal chemistry to influence metabolic stability (by blocking potential sites of CYP‑mediated oxidation) and to alter the electron density of the heterocycle, thereby modulating π‑stacking interactions with target proteins [1]. Without quantitative data, the unsubstituted target compound may offer a distinct metabolic or binding profile versus the 6‑methyl analog, but this remains a class‑level inference.

Methyl substitution Steric effects Metabolic stability

6-Chloro and 2,6-Dimethylmorpholine Variants

Two additional close analogs are commercially listed: 6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine and 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine [1][2]. These differ from the target compound by (i) introduction of a chloro or methyl substituent on the imidazopyridine core and (ii) replacement of the unsubstituted morpholine with a 2,6‑dimethylmorpholine sulfonamide. The dimethylmorpholine group increases steric bulk and lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2) relative to the target compound’s morpholine, while the chloro substituent introduces a strong electron‑withdrawing effect [1][2]. No quantitative comparative data (IC₅₀, solubility, permeability) are publicly available; however, these structural modifications are expected to produce meaningfully different in‑vitro profiles, particularly in assays sensitive to lipophilicity‑driven off‑target binding or hERG liability.

Chloro substituent Dimethylmorpholine Lipophilicity

TRPM8 Patent Landscape and Class Positioning

A 2014 Janssen patent (US20140088098) broadly claims imidazo[1,2‑a]pyridine sulfonamides as TRPM8 antagonists for pain treatment [1]. The patent exemplifies numerous compounds with morpholine‑4‑yl substitution at the 6‑position of the imidazopyridine core, but does not list 2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine as a specifically exemplified compound, nor does it provide any individual IC₅₀ data for this entity [1]. The target compound is therefore positioned as a structural neighbor to the TRPM8 patent space but lacks any published functional activity confirmation at this target.

TRPM8 Pain Sulfonamide

2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine Application Scenarios


Chemical Probe: Meta-Sulfonamide Geometry

The meta‑substitution pattern of the morpholinosulfonyl group provides a distinct spatial orientation of the terminal morpholine relative to the imidazo[1,2‑a]pyridine core that is not offered by the para isomer (82% 3D similarity) . A research group that has identified a preliminary hit requiring this precise geometry, perhaps through virtual screening or a fragment‑based approach, may procure this compound as a chemical probe for target engagement studies. However, without any published activity data [1], the user must be prepared to generate all primary pharmacological evidence de novo.

Synthetic Intermediate for SAR Exploration

The unsubstituted imidazo[1,2‑a]pyridine core and simple morpholine sulfonamide make this compound a versatile intermediate for late‑stage diversification . Unlike the 6‑chloro or 2,6‑dimethylmorpholine analogs that pre‑commit the scaffold to higher lipophilicity and specific electronic profiles [1], this compound can serve as a minimal‑substitution starting point for systematic SAR studies across multiple target classes, including kinases, GPCRs, and ion channels. Its procurement enables clean structure–activity relationship dissection without confounding substituent effects.

Negative Control for Sulfonamide Programs

In projects exploring imidazo[1,2‑a]pyridine sulfonamides as TRPM8 modulators or PI3K inhibitors, the meta‑sulfonamide isomer may serve as a regioisomeric negative control. If the para isomer (or a 6‑substituted analog) shows a defined IC₅₀ against a given target, testing the meta isomer at matched concentrations can confirm that the observed activity depends on the precise sulfonamide orientation. This application scenario assumes the user has already validated the active isomer in‑house; no external quantitative data supports differential activity.

Screening Library Member

Given its presence in commercial screening libraries, this compound is a typical member of diversity‑oriented sets. Its molecular weight (343.4) and balanced structural features (heteroaromatic core, sulfonamide linker, morpholine solubilizing group) render it suitable for high‑throughput screening against novel targets. Procurement for this purpose leverages the compound as a representive of the broader imidazo[1,2‑a]pyridine sulfonamide chemotype, with the understanding that follow‑up would require extensive SAR exploration and de‑prioritization against close analogs based on assay‑derived data.

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